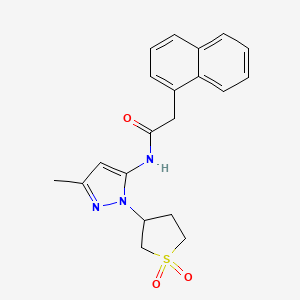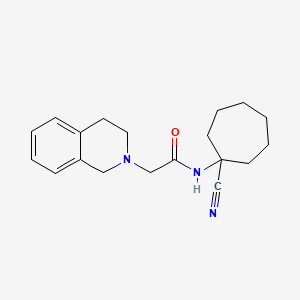![molecular formula C7H4BrN3O B2564522 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 2248311-40-0](/img/structure/B2564522.png)
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and an aldehyde group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently .
Industrial Production Methods: Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The use of microwave irradiation in an industrial setting can enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation Agents: Such as hydrazines or primary amines for forming imines or hydrazones.
Major Products:
Substituted Triazolopyridines: Resulting from nucleophilic substitution.
Imines and Hydrazones: Formed from condensation reactions with the aldehyde group.
Applications De Recherche Scientifique
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can modulate immune responses and reduce inflammation .
Comparaison Avec Des Composés Similaires
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
Uniqueness: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its role as a precursor for biologically active compounds make it particularly valuable .
Propriétés
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFISXLQEISLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2564441.png)







![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide](/img/structure/B2564455.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)
![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)

